molecular formula C8H16ClNO2 B3089829 Ethyl 2-aminocyclopentanecarboxylate hydrochloride CAS No. 119993-56-5

Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Cat. No. B3089829
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a synthetic compound that belongs to the class of aminocarboxylic acids. It is widely used in pharmaceutical research due to its potential therapeutic effects. The CAS Number of this compound is 119993-56-5 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminocyclopentanecarboxylate hydrochloride is C8H16ClNO2 . The InChI Code is 1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H . The molecular weight is 193.67 .


Physical And Chemical Properties Analysis

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is used in the synthesis of various novel compounds. For instance, it has been employed in the creation of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives through regio- and stereo-selective 1,3-dipolar cycloaddition, providing enantiomerically pure forms useful in medicinal chemistry (Nonn et al., 2011).

Intermediates in Chemical Synthesis

This compound also plays a role as an intermediate in chemical syntheses. A study demonstrated its utility in creating ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a key starting material for synthesizing novel analogues of natural alkaloids (Voievudskyi et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of ethyl 2-aminocyclopentanecarboxylate hydrochloride have been explored for potential medical applications. A notable study synthesized diastereomeric 2-aminocyclopentanecarboxylic acids as proline replacements in potential HIV protease inhibitors, indicating the compound's relevance in developing antiviral drugs (Nöteberg et al., 1997).

Development of Antioxidants

Another area of interest is the development of antioxidants. A research effort led to the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, where derivatives of ethyl 2-aminocyclopentanecarboxylate hydrochloride played a critical role (Xing-sheng, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-aminocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminocyclopentanecarboxylate hydrochloride

CAS RN

119993-56-5
Record name Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119993-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CD Evans - 2012 - researchportal.bath.ac.uk
The first example of an intramolecular ester enolate-imine cyclisation reaction for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives has been …
Number of citations: 4 researchportal.bath.ac.uk

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